5-((2-(Methoxycarbonyl)thiophen-3-yl)amino)-5-oxopentanoic acid
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Overview
Description
5-((2-(Methoxycarbonyl)thiophen-3-yl)amino)-5-oxopentanoic acid is a complex organic compound that features a thiophene ring substituted with a methoxycarbonyl group and an amino group, linked to a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-(Methoxycarbonyl)thiophen-3-yl)amino)-5-oxopentanoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring, followed by the introduction of the methoxycarbonyl group through esterification. The amino group is then introduced via nucleophilic substitution, and the final step involves the formation of the pentanoic acid chain through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products, often involving catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
5-((2-(Methoxycarbonyl)thiophen-3-yl)amino)-5-oxopentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The methoxycarbonyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-((2-(Methoxycarbonyl)thiophen-3-yl)amino)-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-((2-(Methoxycarbonyl)thiophen-3-yl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group can participate in hydrogen bonding, while the thiophene ring can engage in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(Methoxycarbonyl)thiophen-3-yl)boronic acid
- 5-(Methoxycarbonyl)thiophen-3-yl)furan-2-carboxylic acid
Uniqueness
5-((2-(Methoxycarbonyl)thiophen-3-yl)amino)-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C11H13NO5S |
---|---|
Molecular Weight |
271.29 g/mol |
IUPAC Name |
5-[(2-methoxycarbonylthiophen-3-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H13NO5S/c1-17-11(16)10-7(5-6-18-10)12-8(13)3-2-4-9(14)15/h5-6H,2-4H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
JBNBTYPSNNGLEY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
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